REACTION_CXSMILES
|
C(O)(=O)C.C[O:6][C:7]([CH:9]1[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH:10]1[OH:16])=O>C1(C)C=C(C)C=C(C)C=1>[OH:16][CH:10]1[CH2:11][CH:12]2[CH2:13][CH2:14][CH:9]1[C:7](=[O:6])[NH:15]2 |f:0.1|
|
Name
|
4-Amino-2-hydroxy-cyclohexanecarboxylic acid methyl ester acetic acid salt
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.COC(=O)C1C(CC(CC1)N)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was decanted
|
Type
|
WASH
|
Details
|
the crystals were washed with hexane three times
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C2C(NC(C1)CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |